molecular formula C14H9Cl2N3O2S2 B2766672 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide CAS No. 898444-25-2

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide

Cat. No.: B2766672
CAS No.: 898444-25-2
M. Wt: 386.27
InChI Key: IYBBRRJUFMEUOJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in early-stage drug discovery and chemical biology research, particularly for developing novel therapeutic agents. The 1,3,4-oxadiazole ring system is extensively documented in scientific literature for its broad pharmacological potential, including antimicrobial , anticancer , and antioxidant properties . The specific structure of this reagent, which incorporates a thiophene carboxamide moiety and a (methylsulfanyl)phenyl substitution, is designed to enhance its interaction with biological targets. The methylsulfanyl group can influence the compound's electronic properties and metabolic stability, making it a valuable vector for exploring structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex hybrid molecules, or as a pharmacophore for screening against various disease-related targets. Its mechanism of action is likely tied to the 1,3,4-oxadiazole core's ability to participate in key hydrogen bonding and dipole-dipole interactions within enzyme active sites . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature on 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives for a comprehensive understanding of the potential and synthetic strategies associated with this class of compounds .

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S2/c1-22-8-4-2-7(3-5-8)13-18-19-14(21-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBBRRJUFMEUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole rings. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the synergistic combination of dichlorothiophene, oxadiazole, and methylsulfanylphenyl groups. Below is a comparative analysis with key analogs:

1,3,4-Oxadiazole Derivatives from Agricultural Studies

describes 1,3,4-oxadiazole derivatives (e.g., compounds III and IV) with pyridine or arylaminothiourea substituents. These analogs exhibit plant growth-promoting effects at low concentrations, attributed to their heterocyclic cores enhancing cellular uptake and interaction with plant hormones. However, the target compound’s dichlorothiophene and methylsulfanyl groups may confer additional pesticidal properties, diverging from purely growth-regulatory roles .

Dichlorophenyl-Containing Fungicides

highlights compounds like etaconazole and propiconazole, which feature dichlorophenyl groups linked to triazole or dioxolan rings. These are broad-spectrum fungicides. sterol demethylases in triazoles). The methylsulfanyl group could enhance soil persistence relative to propiconazole’s propyl chain .

Thiazole-Based Pharmaceuticals

lists thiazole derivatives with complex ureido and hydroperoxy substituents, used in antiviral or antibacterial contexts. While the target compound shares heterocyclic motifs (oxadiazole vs. thiazole), its dichlorothiophene and methylsulfanyl groups suggest agrochemical rather than pharmaceutical applications. Thiazoles often exhibit higher polarity due to nitrogen positioning, whereas the oxadiazole-thiophene system may prioritize membrane permeability in plants .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Application Reference
Target Compound Thiophene-3-carboxamide + 1,3,4-oxadiazole 2,5-Dichloro, 4-(methylsulfanyl)phenyl Inferred: Growth regulation/pesticidal Agrochemicals -
1,3,4-Oxadiazole derivatives (I, III, IV) 1,3,4-Oxadiazole Pyridine, arylaminothiourea Plant growth promotion Agriculture
Etaconazole Triazole + dioxolan 2,4-Dichlorophenyl, ethyl Fungicidal Fungicide
Thiazol-5-ylmethyl derivatives Thiazole + ureido Hydroperoxypropyl, phenyl Antimicrobial Pharmaceuticals

Research Findings and Mechanistic Insights

  • Agrochemical Potential: The dichlorothiophene moiety in the target compound may disrupt fungal or insect cell membranes, akin to dichlorophenyl fungicides, while the oxadiazole ring could stabilize interactions with plant enzymes .
  • Synthetic Flexibility : demonstrates that oxadiazole derivatives are synthesized via cyclization of thioureas or hydrazides, suggesting feasible scalability for the target compound .
  • Activity Trade-offs : Compared to etaconazole, the methylsulfanyl group might reduce phytotoxicity but increase environmental persistence due to sulfur’s electron-donating effects .

Biological Activity

2,5-Dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a thiophene ring and an oxadiazole moiety, suggest diverse mechanisms of action that may contribute to its efficacy against various biological targets.

The compound has the following chemical characteristics:

  • Molecular Formula: C14H9Cl2N3O2S2
  • Molecular Weight: 386.27 g/mol
  • CAS Number: 898449-48-4

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular proliferation and apoptosis. For instance, it may affect the activity of topoisomerase II, which is crucial for DNA replication and repair, thereby exerting anticancer effects.

Biological Activity Overview

Research indicates that 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide exhibits various biological activities:

Anticancer Activity

Several studies have reported the compound's cytotoxic effects on different cancer cell lines:

  • IC50 Values: The compound demonstrated significant potency against human tumor cell lines with IC50 values comparable to standard chemotherapeutics. For example, it showed effective inhibition in the A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines .
Cell LineIC50 (µg/mL)Reference
A4311.98 ± 1.22
Jurkat< 10

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, indicating potential use as an antibiotic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl and thiophene moieties significantly influence biological activity:

  • The presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity.
  • Substitutions at specific positions on the thiophene and oxadiazole rings can alter interaction dynamics with biological targets .

Case Studies

  • Antitumor Efficacy : A study evaluated the compound against a panel of cancer cell lines and found that it inhibited cell growth through apoptosis induction mechanisms. Molecular dynamics simulations suggested that it interacts with Bcl-2 proteins primarily via hydrophobic contacts .
  • Antimicrobial Testing : Another investigation assessed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays. This suggests potential for development as a novel antimicrobial agent.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionEvidence Source
Cyclization SolventDMF with iodine/triethylamine
Reaction Time1–3 min (reflux)
PurificationRecrystallization (ethanol/water)

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole carbons at ~160–165 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching C₁₄H₉Cl₂N₃O₂S) .

Q. Table 2: Key Spectral Data

TechniqueStructural Feature ConfirmedExample DataEvidence Source
¹³C NMROxadiazole C=Oδ 162 ppm
IRThiophene C-S stretching645 cm⁻¹

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (IC₅₀ thresholds) .
  • Compound purity : Impurities >95% via HPLC ensure reproducibility; TLC monitors reaction completion .
  • Dosage consistency : Standardize molar concentrations (e.g., 10–100 µM) and exposure times (24–72 hours) .
  • Control experiments : Use positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: What methodological approaches are recommended for modifying the compound to enhance pharmacokinetic properties?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxylation at the phenyl ring) to improve solubility .
  • Stability testing : Evaluate hydrolytic stability under physiological pH (1.2–7.4) via HPLC .
  • Reaction pathways : Sulfoxide formation (via H₂O₂ oxidation) or amide bond substitution (with amines) alters bioavailability .

Q. Table 3: Derivative Design Strategies

ModificationMethodExpected OutcomeEvidence Source
HydroxylationElectrophilic aromatic substitutionIncreased solubility
Sulfoxide formationOxidation with H₂O₂Enhanced metabolic stability

Advanced: How should the chemical stability of this compound be evaluated under varying environmental conditions?

Methodological Answer:

  • Stress testing : Expose to UV light (254 nm), elevated temperatures (40–60°C), and acidic/basic buffers (pH 2–12) .
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., thiophene ring cleavage) .
  • Kinetic studies : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf-life .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase inhibitors) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in aqueous environments (GROMACS/NAMD) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

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